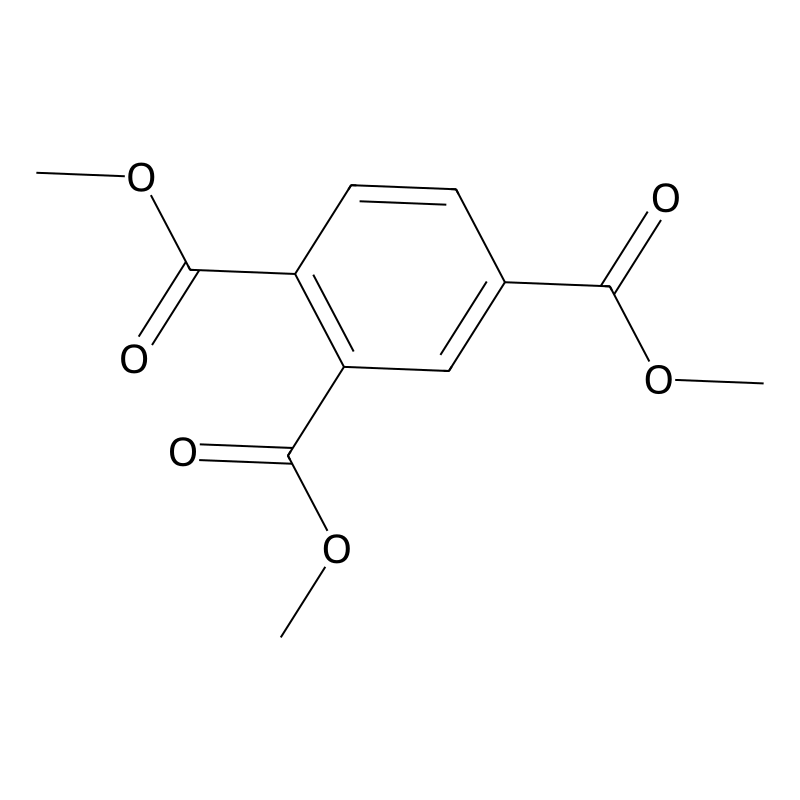Trimethyl trimellitate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- High boiling point: TMTM has a boiling point of 335 °C, making it suitable for various high-temperature applications [Source: Buy Trimethyl trimellitate | 2459-10-1 - Smolecule, ].
- Good solvent: TMTM is soluble in various organic solvents and water, allowing it to be used as a solvent for various materials and reactions [Source: Buy Trimethyl trimellitate | 2459-10-1 - Smolecule, ].
- Precursor for other chemicals: TMTM can be used as a starting material for the synthesis of various other organic compounds, including polymers, resins, and pharmaceuticals [Source: Trimethyl trimellitate | EFSA, ].
Here are some specific examples of how TMTM is used in scientific research:
Polymer Science:
- TMTM is a co-monomer used in the production of modified polyesters for food packaging applications [Source: Trimethyl trimellitate | EFSA, ].
- It is also used as a plasticizer to improve the flexibility and processability of various polymers [Source: Buy Trimethyl trimellitate | 2459-10-1 - Smolecule, ].
Organic Chemistry:
- TMTM can be used as a solvent for various organic reactions, such as esterification and transesterification [Source: Buy Trimethyl trimellitate | 2459-10-1 - Smolecule, ].
- It can also be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and fine chemicals [Source: Trimethyl trimellitate | EFSA, ].
Materials Science:
- TMTM is used in the development of new materials with desirable properties, such as improved thermal stability and electrical conductivity [Source: Buy Trimethyl trimellitate | 2459-10-1 - Smolecule, ].
- It is also being explored for its potential applications in the development of new battery technologies [Source: Buy Trimethyl trimellitate | 2459-10-1 - Smolecule, ].
Trimethyl trimellitate is an organic compound classified as a triester of trimellitic acid. Its chemical formula is , and it is recognized for its oily, colorless to light yellow liquid form at room temperature. The compound is primarily utilized in industrial applications due to its properties as a plasticizer and solvent. Trimethyl trimellitate is known for its low volatility and excellent thermal stability, making it suitable for various formulations in the plastics industry.
- Esterification: It can be synthesized through the reaction of trimellitic acid with methanol, producing water as a byproduct.
- Hydrolysis: In the presence of water and under acidic or basic conditions, trimethyl trimellitate can hydrolyze to yield trimellitic acid and methanol.
- Transesterification: This compound can react with different alcohols to form various esters, which is significant in modifying its properties for specific applications.
These reactions highlight the compound's versatility in chemical processes, particularly in the production of plastics and resins.
The synthesis of trimethyl trimellitate can be achieved through several methods:
- Direct Esterification: This involves reacting trimellitic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating to facilitate ester bond formation.
- Transesterification: This method utilizes existing esters and reacts them with methanol, often employing catalysts to enhance the reaction rate.
- Catalytic Conversion: Recent studies have explored sustainable methods for synthesizing trimethyl trimellitate from sugar-derived polyhydroxy acids, showcasing innovative pathways that utilize renewable resources .
These methods reflect advancements in synthetic chemistry aimed at improving efficiency and sustainability in producing chemical compounds.
Trimethyl trimellitate finds diverse applications across several industries:
- Plasticizers: It is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability.
- Solvents: Its solvent properties make it suitable for various coatings and adhesives formulations.
- Additives: In the formulation of paints and inks, it serves as an additive to improve performance characteristics.
These applications underline its importance in enhancing material properties in industrial settings.
Several compounds share structural similarities with trimethyl trimellitate. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Trimellitic Acid | A dicarboxylic acid used in resin production. | |
| Trimellitic Anhydride | A reactive compound used in polymer chemistry. | |
| Triethyl Trimellitate | An ester variant used as a plasticizer similar to trimethyl variant. | |
| Tris(2-Ethylhexyl) Trimellitate | A more complex ester used extensively as a plasticizer. |
Uniqueness of Trimethyl Trimellitate
Trimethyl trimellitate stands out due to its balance between low volatility and high thermal stability compared to other similar esters. This makes it particularly advantageous for applications requiring longevity and resistance to degradation under heat. Its synthesis from renewable resources also positions it favorably within sustainable chemistry practices.
XLogP3
Boiling Point
Density
Melting Point
UNII
GHS Hazard Statements
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
ADDITION OF TRIMELLITIC ACID ESTERS, INCLUDING TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE, MARKEDLY DECREASED DRIFT OF AGROCHEMICAL POWDER & IMPROVED FLUIDITY & ADHESIVENESS ON PLANTS.
PLASTICIZER (POSSIBLE USE)








